3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride
Description
3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride is a halogenated cyclobutane derivative featuring a fluorine atom at the ortho position of the phenyl ring and an amine group on the cyclobutane scaffold. Key characteristics include:
- Molecular Formula: Likely C₁₀H₁₂ClF₂N (inferred from analogs in and ).
- Substituents: Ortho-fluorophenyl group and a primary amine on the cyclobutane ring.
The compound’s fluorinated aromatic system may influence electronic properties and binding interactions, while the strained cyclobutane ring could confer unique conformational rigidity compared to larger cycloalkanes.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2-fluorophenyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)7-5-8(12)6-7;/h1-4,7-8H,5-6,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMYNKMYLOANFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=CC=C2F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807937-81-0, 1269152-54-6 | |
| Record name | 3-(2-fluorophenyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2-fluorophenyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride typically involves the reaction of 2-fluorophenylacetonitrile with cyclobutanone in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the nitrile group. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding cyclobutanol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variation on the Phenyl Ring
The nature and position of substituents on the phenyl ring significantly alter physicochemical and biological properties.
Key Observations :
Cycloalkane Scaffold Modifications
Varying the cycloalkane ring size or substituents impacts conformational flexibility and steric effects.
Key Observations :
Amine Group Modifications
The amine group’s substitution pattern influences basicity and intermolecular interactions.
Biological Activity
3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly in drug discovery. Its unique cyclobutane structure, combined with a fluorinated phenyl group, provides a distinctive profile that may influence its biological activity and interactions.
- Molecular Formula : CHClFN
- Molecular Weight : 201.67 g/mol
- Structure : The compound features a cyclobutane ring substituted with a 2-fluorophenyl group, which is critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves several steps, which may vary based on desired stereochemistry and yield. The following table summarizes some structural analogs that share similarities with this compound:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1-(2-Fluorophenyl)cyclobutan-1-amine | Cyclobutane derivative | Similar amine functionality |
| 3,3-Difluorocyclobutanamine hydrochloride | Difluorinated variant | Enhanced lipophilicity |
| (1R,3R)-3-(2-Fluorophenyl)cyclobutan-1-amine | Stereoisomer | Specific stereochemistry affecting activity |
Pharmacodynamics and Pharmacokinetics
Interaction studies are essential for understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound. These studies may include:
- Receptor Binding : Investigating the affinity of the compound for various receptors.
- Metabolism : Understanding how the compound is metabolized in vivo.
- Toxicity Studies : Evaluating the safety profile through acute and chronic toxicity assessments.
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
- Cancer Treatment : Its structural features suggest potential as an inhibitor of pathways involved in tumor growth.
- Neurological Disorders : Preliminary studies indicate possible neuroprotective effects, although further research is needed to substantiate these claims.
Case Studies
Recent research highlights the compound's efficacy in modulating specific biological pathways. For instance, studies have shown that compounds with similar structures can inhibit AKT activity, which is crucial in cancer biology.
Example Study
In a study exploring the effects of cyclobutane derivatives on cancer cell lines, this compound was tested alongside other analogs. The results indicated significant inhibition of cell proliferation in vitro, suggesting its potential as a lead candidate for further development.
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-(2-fluorophenyl)cyclobutan-1-amine hydrochloride?
Synthesis of this compound typically involves cyclobutane ring formation followed by fluorophenyl substitution and amine hydrochloride salt preparation. Key steps include:
- Cyclization : Use strain-driven ring-closing strategies (e.g., [2+2] photocycloaddition) to form the cyclobutane core.
- Amination : Introduce the amine group via reductive amination or nucleophilic substitution, ensuring regioselectivity.
- Salt Formation : React the free amine with hydrochloric acid under anhydrous conditions to form the hydrochloride salt .
- Purity Control : Monitor intermediates via HPLC or GC-MS to minimize side products (e.g., over-fluorinated byproducts) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the cyclobutane scaffold and fluorine substitution pattern (e.g., -NMR for fluorine environment analysis) .
- X-ray Crystallography : Resolve spatial arrangement, particularly the orientation of the fluorophenyl group relative to the amine .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, critical for storage and handling (decomposition observed at >200°C in related compounds) .
| Property | Value/Descriptor | Source Technique |
|---|---|---|
| Molecular Weight | ~193.62 (analog-based) | MS |
| Hydrogen Bond Donors | 1 (amine) | Computational |
| LogP (Partition Coefficient) | ~2.2 (estimated) | XLogP |
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Storage : Keep in airtight, corrosion-resistant containers at 2–8°C, away from moisture and oxidizing agents .
- Waste Disposal : Neutralize acidic residues before disposing through licensed hazardous waste facilities .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Q. What computational methods are suitable for studying its interaction with biological targets?
- Molecular Docking : Model binding affinity with serotonin receptors (5-HT/5-HT) using software like AutoDock Vina, leveraging the fluorophenyl group’s electron-withdrawing effects .
- MD Simulations : Simulate stability in aqueous environments (e.g., PME water models) to predict pharmacokinetic behavior .
Q. How do structural modifications (e.g., fluorophenyl position) alter pharmacological activity?
Q. What analytical challenges arise in quantifying trace impurities in bulk samples?
Q. How can metabolic pathways be elucidated for this compound in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
